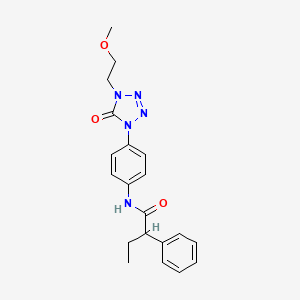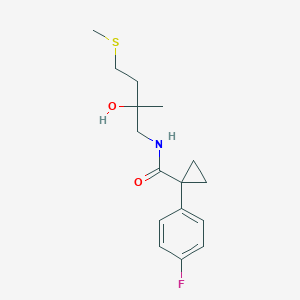![molecular formula C16H13ClF3N3O2 B2483782 methyl (Z)-3-(2-aminoanilino)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propenoate CAS No. 1164559-76-5](/img/structure/B2483782.png)
methyl (Z)-3-(2-aminoanilino)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest belongs to a class of chemicals with significant potential in various applications due to its unique structural and chemical properties. Research into this compound spans across synthesis methods, molecular structure analysis, chemical reactivity, and both physical and chemical properties, providing a comprehensive understanding of its behavior and applications.
Synthesis Analysis
The synthesis of related compounds often involves complex reactions, including the use of amino-pyridine ligands and various metal complexes. For instance, Hureau et al. (2008) explored the synthesis of mononuclear Mn(II) complexes using pentadentate amino-pyridine ligands, highlighting the intricate methodologies involved in synthesizing compounds with specific structural features (Hureau et al., 2008).
Molecular Structure Analysis
Molecular structure analysis, such as X-ray diffraction studies, provides insights into the configurations of ligands and complexes. The work by Coelho et al. (2010) on zinc(II) complexes offers an example of how molecular structures are determined and analyzed, showcasing the detailed geometric arrangement of atoms within such compounds (Coelho et al., 2010).
Chemical Reactions and Properties
Research on the chemical reactions and properties of related compounds reveals their reactivity and potential applications. Baš et al. (2001) investigated the synthesis and transformations of methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate, demonstrating the compound's reactivity with various nucleophiles, leading to a range of substitution products (Baš et al., 2001).
Physical Properties Analysis
The physical properties of chemical compounds, including melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments. While specific studies on the physical properties of "methyl (Z)-3-(2-aminoanilino)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propenoate" were not found, research on similar compounds provides valuable insights into methods for analyzing these properties.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity with other chemical species, and stability under various conditions, define the practical applications of a compound. Sokolov et al. (2010) explored reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates, indicating the diverse chemical behavior and potential for synthesizing heterocyclic compounds with specific functionalities (Sokolov et al., 2010).
Scientific Research Applications
Synthesis and Transformations
- Methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate, a compound related to the queried chemical, is used in the synthesis of various substituted methyl propenoates. These compounds are transformed into fused pyridones, pyrimidones, and pyranones, showing the versatile applications in heterocyclic chemistry and organic synthesis (Baš et al., 2001).
Formation of Novel Heterocyclic Systems
- Another related compound, Methyl (Z)-2-(benzoylamino)-3-(dimethylamino)propenoate, is instrumental in the diastereoselective synthesis of complex heterocyclic systems. These systems include hexahydrospiro[pyrazole-pyrrolopyridazine] and other pyrazole derivatives, highlighting the compound's role in creating novel chemical structures (Uršič et al., 2009).
Applications in Coordination Chemistry
- Related amino-pyridine ligands have been used to synthesize mononuclear Mn(II) complexes. These complexes, studied through X-ray diffraction and electron paramagnetic resonance, contribute to understanding the coordination chemistry and magnetic properties of such complexes (Hureau et al., 2008).
Esterification and Metallacrown Complex Formation
- The compound (Z)-3-(5′-chlorosalicylhydrazinocarbonyl) propenoic acid, similar to the queried chemical, has been used in the synthesis of iron(III) 18-metallacrown-6 complex. This process involves esterification, highlighting the compound's role in complex inorganic syntheses and the formation of novel metallacrown structures (Jiang et al., 2009).
Reactions with Nucleophiles
- Methyl E-3-(pyridinyl)-2-propenoates, closely related to the chemical , are synthesized and react with nucleophiles to form various heterocyclic compounds. These reactions include the formation of oxidopyridinyl propenoates and epoxypropanoates, demonstrating the compound's utility in creating diverse chemical structures (Agarwal & Knaus, 1985).
Herbicidal Activity
- The isomers of a similar compound, methyl [[[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]-2-methoxyethylidene]amino]oxy]acetate, have been synthesized and tested for herbicidal activity. These isomers show no significant difference in herbicidal effects on broadleaf weeds, indicating the potential agricultural applications of these compounds (Hayashi & Kouji, 1990).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For instance, if it’s a drug, its mechanism of action would involve interaction with biological targets in the body. If it’s a catalyst, its mechanism of action would involve lowering the activation energy of a chemical reaction .
Safety and Hazards
properties
IUPAC Name |
methyl (Z)-3-(2-aminoanilino)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3N3O2/c1-25-15(24)10(8-22-13-5-3-2-4-12(13)21)14-11(17)6-9(7-23-14)16(18,19)20/h2-8,22H,21H2,1H3/b10-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCXZEKNSULGQR-NTMALXAHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CNC1=CC=CC=C1N)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C\NC1=CC=CC=C1N)/C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Aminomethyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-5-yl]-(5,6-dimethyl-1-benzofuran-3-yl)methanone;hydrochloride](/img/structure/B2483700.png)

![2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2483706.png)
![3-benzyl-2-propyl-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2483707.png)

![N-(3,5-dimethylphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2483709.png)




![3-methyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2483718.png)

![4-fluoro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2483721.png)
amine hydrochloride](/img/structure/B2483722.png)